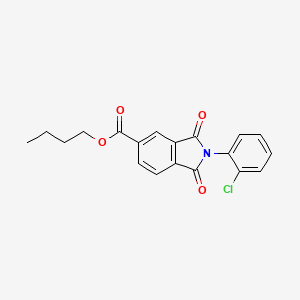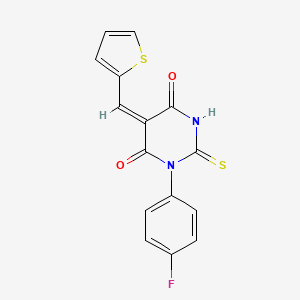![molecular formula C29H23N5O5S2 B11623149 N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-((5Z)-5-{[3-(4-etoxi-3-nitrofenil)-1-fenil-1H-pirazolil-4-il]metileno}-4-oxo-2-tio-1,3-tiazolidin-3-il)-4-metilbenzamida es un compuesto orgánico complejo con un nombre largo. Vamos a desglosarlo:
- La estructura principal consiste en un anillo de benceno (4-metilbenzamida).
- Unidos a este núcleo hay grupos funcionales, incluyendo un anillo de tiazolidina, un anillo de pirazol y un grupo nitrofenil.
- El compuesto también contiene un grupo etoxi.
- Este compuesto puede tener aplicaciones en varios campos debido a su estructura única.
Métodos De Preparación
- Las rutas sintéticas para N-((5Z)-5-{[3-(4-etoxi-3-nitrofenil)-1-fenil-1H-pirazolil-4-il]metileno}-4-oxo-2-tio-1,3-tiazolidin-3-il)-4-metilbenzamida pueden ser complejas. Los investigadores suelen utilizar reacciones de varios pasos para ensamblar los diferentes componentes.
- Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y minimizar las impurezas.
Análisis De Reacciones Químicas
- Este compuesto probablemente experimenta diversas reacciones, incluyendo:
Oxidación: El grupo nitrofenil puede reducirse a un grupo amino.
Sustitución: El grupo etoxi puede ser reemplazado por otros grupos funcionales.
Condensación: Formación de los anillos de tiazolidina y pirazol.
- Los reactivos comunes incluyen agentes reductores, nucleófilos y catalizadores ácidos.
- Los productos principales dependen de las condiciones de reacción y la regioselectividad.
Aplicaciones en investigación científica
Medicina: Investigar su potencial como candidato a fármaco (por ejemplo, propiedades antiinflamatorias, antimicrobianas o anticancerígenas).
Química: Explorar su reactividad y utilizarlo como bloque de construcción para otros compuestos.
Biología: Estudiar sus efectos en los procesos celulares o las vías biológicas.
Industria: Evaluar su uso en ciencia de materiales o como precursor de otros productos químicos.
Aplicaciones Científicas De Investigación
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its effects on cellular processes or biological pathways.
Industry: Assess its use in materials science or as a precursor for other chemicals.
Mecanismo De Acción
- El mecanismo de acción del compuesto probablemente implique interacciones con dianas moleculares específicas (por ejemplo, enzimas, receptores o proteínas).
- Puede modular las vías de señalización o afectar los procesos celulares.
Comparación Con Compuestos Similares
- Desafortunadamente, no tengo una lista directa de compuestos similares en este momento. Puedes comparar este compuesto con estructuras relacionadas basadas en grupos funcionales y motivos centrales.
Propiedades
Fórmula molecular |
C29H23N5O5S2 |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H23N5O5S2/c1-3-39-24-14-13-20(15-23(24)34(37)38)26-21(17-32(30-26)22-7-5-4-6-8-22)16-25-28(36)33(29(40)41-25)31-27(35)19-11-9-18(2)10-12-19/h4-17H,3H2,1-2H3,(H,31,35)/b25-16- |
Clave InChI |
SRELMPAYDIMAPZ-XYGWBWBKSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)


![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11623168.png)
